2-Ethenyl-2-hexyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-2-hexyloxirane is an organic compound with the molecular formula C10H18O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethenyl-2-hexyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-ethenyl-2-hexene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient conversion of the starting materials. The process may also involve purification steps, such as distillation, to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenyl-2-hexyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Diols and carbonyl compounds.
Reduction: Alcohols.
Substitution: Functionalized alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-2-hexyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various studies.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-ethenyl-2-hexyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Vergleich Mit ähnlichen Verbindungen
1,2-Epoxyoctane: Another oxirane compound with similar reactivity but different alkyl chain length.
1-Octene oxide: Similar structure but lacks the ethenyl group, affecting its reactivity and applications
Uniqueness: 2-Ethenyl-2-hexyloxirane is unique due to the presence of both an ethenyl group and an oxirane ring. This combination enhances its reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
920299-56-5 |
---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-ethenyl-2-hexyloxirane |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-10(4-2)9-11-10/h4H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
BPTQUMJFOAVPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CO1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.